molecular formula C9H10Cl2O B2783088 1-(3,4-Dichlorophenyl)-2-propanol CAS No. 200419-90-5

1-(3,4-Dichlorophenyl)-2-propanol

Cat. No. B2783088
CAS RN: 200419-90-5
M. Wt: 205.08
InChI Key: NVTCWDFUOVNOSO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-propanol, also known as DCPIP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. DCPIP has been used in various fields of research including biochemistry, pharmacology, and physiology due to its unique properties and functions.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-propanol has been widely used in scientific research due to its ability to act as an electron acceptor in redox reactions. It has been used as an indicator for the presence of ascorbic acid, which is an important antioxidant in the body. This compound has also been used to measure the activity of enzymes such as peroxidases and catalases. In addition, this compound has been used to study the metabolism of drugs and toxins in the liver.

Mechanism of Action

1-(3,4-Dichlorophenyl)-2-propanol acts as an electron acceptor in redox reactions. It can be reduced by the transfer of electrons from other molecules. In the presence of ascorbic acid, this compound is reduced to a colorless form, indicating the presence of ascorbic acid. This compound can also be reduced by enzymes such as peroxidases and catalases, which transfer electrons to this compound during their catalytic cycle.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on the body. It is not metabolized by the body and is excreted unchanged in the urine. This compound is considered to be safe for use in scientific research, and no adverse effects have been reported.

Advantages and Limitations for Lab Experiments

1-(3,4-Dichlorophenyl)-2-propanol has several advantages for use in lab experiments. It is stable and has a long shelf life. It is also relatively inexpensive and easy to synthesize. This compound can be used in a variety of assays and experiments due to its ability to act as an electron acceptor in redox reactions. However, this compound has some limitations. It is not suitable for use in vivo as it cannot penetrate cell membranes. This compound is also not specific to any particular enzyme or molecule, and its reduction can be affected by other factors such as pH and temperature.

Future Directions

There are several future directions for research involving 1-(3,4-Dichlorophenyl)-2-propanol. One area of research is the development of new assays and experiments using this compound. Researchers can explore new applications for this compound in the study of enzymes, antioxidants, and other molecules. Another area of research is the modification of this compound to improve its specificity and sensitivity for certain molecules or enzymes. Researchers can also investigate the use of this compound in drug discovery and development, as it can be used to study the metabolism of drugs and toxins in the liver.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties and functions. It is used as an electron acceptor in redox reactions and has been used in various fields of research including biochemistry, pharmacology, and physiology. This compound has several advantages for use in lab experiments, including its stability, low cost, and versatility. However, it also has some limitations, such as its lack of specificity and inability to penetrate cell membranes. There are several future directions for research involving this compound, including the development of new assays and experiments, modification of this compound, and investigation of its use in drug discovery and development.

Synthesis Methods

1-(3,4-Dichlorophenyl)-2-propanol can be synthesized through several methods including the reaction of 3,4-dichlorophenylacetic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 3,4-dichlorophenylacetic acid with isopropyl magnesium bromide followed by oxidation with hydrogen peroxide. The yield of this compound using these methods is generally high, and the purity can be improved through recrystallization.

properties

IUPAC Name

1-(3,4-dichlorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTCWDFUOVNOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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